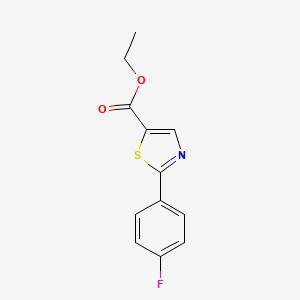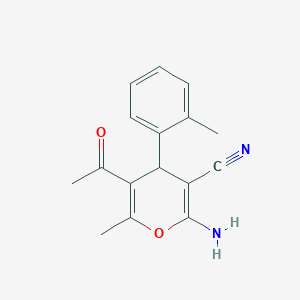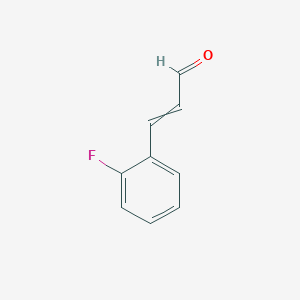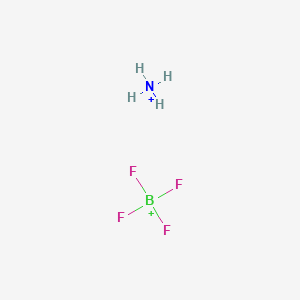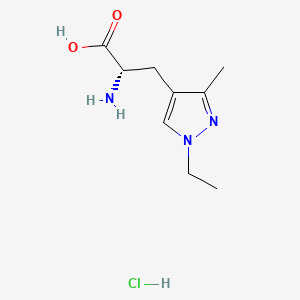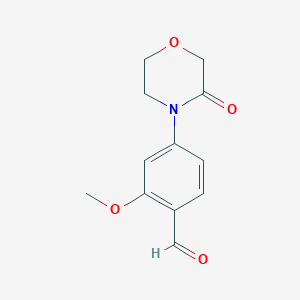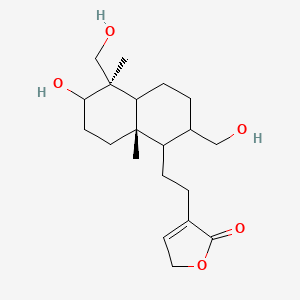
14-Deoxy-17beta-hydroxyandrographolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Deoxy-17beta-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculata, a plant known for its medicinal properties . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-17beta-hydroxyandrographolide typically involves the acetylation of andrographolide, followed by selective deacetylation . The preparation of the key intermediate, 3,14,19-O-triacetyl andrographolide, is achieved by treating andrographolide with acetic anhydride and freshly fused zinc chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from Andrographis paniculata remains a primary source .
化学反応の分析
Types of Reactions: 14-Deoxy-17beta-hydroxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate is commonly used for the oxidation of andrographolide derivatives.
Reduction: Sodium borohydride can be employed for the reduction of specific functional groups.
Substitution: Acetic anhydride and zinc chloride are used in acetylation reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of andrographolide .
科学的研究の応用
作用機序
The mechanism of action of 14-Deoxy-17beta-hydroxyandrographolide involves multiple pathways:
Antiviral Activity: Suppresses CXCR4 and CCR5 receptors to prevent viral entry.
Anticancer Activity: Induces apoptosis by activating p53 and regulating NF-κB, coupled with the Bax/Bcl-xl ratio.
Anti-inflammatory Activity: Suppresses NF-κB activation and COX-2 expression by targeting TBK1 via interactions with TLR3 and TLR4.
類似化合物との比較
14-Deoxy-17beta-hydroxyandrographolide is unique due to its specific structural features and biological activities. Similar compounds include:
Andrographolide: The parent compound with diverse pharmacological properties.
14-Deoxy-12-hydroxyandrographolide: Exhibits similar cytotoxic activities.
Neo-andrographolide: Another derivative with comparable biological activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
特性
分子式 |
C20H32O5 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
4-[2-[(5R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14?,15?,16?,17?,19-,20-/m0/s1 |
InChIキー |
LMOGEODVJJLYGW-ZFJXHIGWSA-N |
異性体SMILES |
C[C@@]12CCC([C@@](C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |
正規SMILES |
CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


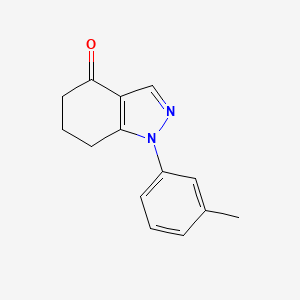
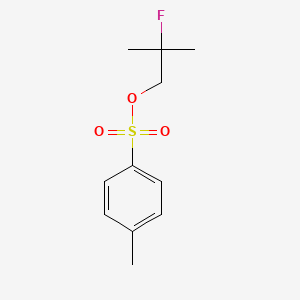
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)

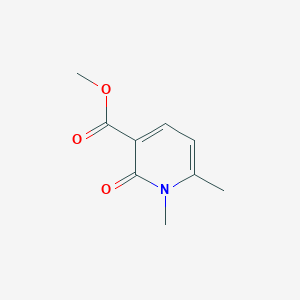
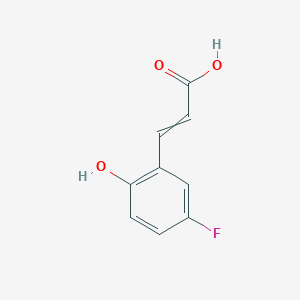
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
